molecular formula C11H20N2O B13180977 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine

Cat. No.: B13180977
M. Wt: 196.29 g/mol
InChI Key: FQPREEGHKKSYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects on Ring Conformation

  • 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carboxylic acid (C~16~H~19~NO~3~): The phenyl group at position 4 introduces steric hindrance, stabilizing a twist-boat conformation .
  • Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate (C~47~H~55~N~3~O~5~): Bulky diphenylpropyl substituents force a distorted chair conformation.

Hybridization and Electronic Effects

  • Piperidin-2-thiones : sp² hybridization at C2 favors half-chair conformations due to partial double-bond character.
  • 4-Piperidinones : sp³ hybridization at C4 supports chair conformations , as seen in N-substituted derivatives.

Structural Comparison Table

Compound Molecular Formula Key Substituents Conformation Hybridization (α-C)
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine C~11~H~20~N~2~O Cyclopropanecarbonyl, ethyl, amine Chair sp³
1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carboxylic acid C~16~H~19~NO~3~ Cyclopropanecarbonyl, phenyl Twist-boat sp³
Piperidin-2-thione C~5~H~9~NS Thione group at C2 Half-chair sp²

The target compound’s chair conformation aligns with derivatives containing sp³ hybridized carbons, while steric effects from larger substituents (e.g., phenyl groups) induce conformational distortions.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone

InChI

InChI=1S/C11H20N2O/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9/h8-10H,2-7,12H2,1H3

InChI Key

FQPREEGHKKSYCL-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1N)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Step-by-step process:

  • Starting materials:

    • Piperidin-4-amine derivatives (e.g., tert-butyl-piperidine-4-yl carbamate)
    • Cyclopropanecarbaldehyde or cyclopropanecarboxylic acid derivatives
  • Reductive amination:

    • React cyclopropanecarbaldehyde with tert-butyl-piperidine-4-yl carbamate in an inert solvent like dichloromethane (DCM) or THF.
    • Use sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents at ambient temperatures, yielding the corresponding N-alkylated piperidine (compound 23c in the referenced study) with yields around 64%.
  • Boc-deprotection:

    • Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) to remove the tert-butyl carbamate protecting group, exposing the primary amine.
  • Acylation with cyclopropanecarboxylic acid derivatives:

    • Activate cyclopropanecarboxylic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
    • React with the free amine to form the amide linkage, yielding the target compound.

Yields & Notes:

  • Coupling yields are high (~98%), with reductive amination yielding approximately 64%.
  • The process is modular, allowing variation in substituents and protecting groups.

Cyclopropanation of Aromatic Precursors

Overview:
This approach involves synthesizing the cyclopropane ring via cyclopropanation of aromatic precursors, followed by functional group manipulations to introduce the amino and carbonyl functionalities.

Key steps:

  • Preparation of substituted styrene derivatives:

    • React 3,4-difluorobenzaldehyde with phosphonium salts (e.g., methyltriphenylphosphonium bromide) in the presence of a base like DBU to generate 3,4-difluorostyrene.
  • Cyclopropanation:

    • Use a transition metal catalyst such as ruthenium(II) dimer complex with chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine).
    • Add ethyl diazoacetate to form the cyclopropane ring via carbene transfer, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.
  • Hydrolysis and functionalization:

    • Hydrolyze the ester to obtain the corresponding acid, then convert to amide or amine derivatives through standard amidation or reduction protocols.

Yields & Notes:

  • The cyclopropanation step yields around 45-60%.
  • The process allows for stereocontrol and functional group diversity, facilitating further modifications.

Multi-step Synthesis via Aromatic Precursors and Chloride Intermediates

Overview:
This method involves constructing the cyclopropane ring on aromatic systems via halogenation and subsequent cyclopropanation, followed by amination.

Procedure:

  • Formation of aromatic intermediates:

    • React 3,4-difluorobenzaldehyde with malonic acid derivatives in the presence of pyridine and piperidine to produce α,β-unsaturated acids.
  • Conversion to acid chlorides:

    • Use thionyl chloride to transform acids into acyl chlorides.
  • Cyclopropanation:

    • Employ diazo compounds (e.g., ethyl diazoacetate) in the presence of ruthenium catalysts to generate cyclopropane derivatives.
  • Amination:

    • Convert the acid to amides, then reduce or aminize to obtain the amino derivatives.
  • Final functionalization:

    • Introduce the ethyl group on the piperidine nitrogen via alkylation with ethyl halides or via reductive amination.

Yields & Notes:

  • The overall process is adaptable for various substitutions, with yields depending on the specific steps but generally ranging from 45-70%.

Alternative Route via Nucleophilic Substitution and Cross-Coupling

Overview:
This pathway leverages modern cross-coupling techniques such as Suzuki or Buchwald-Hartwig reactions to assemble the molecule from simpler fragments.

Key steps:

Yields & Notes:

  • These methods are highly versatile, with yields often exceeding 60%, and are suitable for complex molecule assembly.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Typical Yields Advantages Limitations
Reductive Amination + Amidation Cyclopropanecarbaldehyde, EDC, HOBt, TFA Reductive amination, Boc deprotection, amidation 64-98% High selectivity, modular Multi-step, requires protection/deprotection
Cyclopropanation of Aromatic Precursors Phosphonium salts, Ruthenium catalysts, Ethyl diazoacetate Cyclopropanation, hydrolysis, functionalization 45-60% Stereocontrol, diversity Catalyst sensitivity, multi-step
Aromatic Chloride Intermediate Malonic acid derivatives, Thionyl chloride, Diazo compounds Chlorination, cyclopropanation, amination 45-70% Versatile, scalable Multiple steps, reagent-sensitive
Cross-Coupling Strategies Halogenated cyclopropanes, Pd catalysts Cross-coupling, alkylation >60% Efficient, adaptable Requires complex catalysts

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and inferred properties of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine with analogs:

Compound Name Substituents (Position) Molecular Weight Key Features Potential Impact on Properties
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine Cyclopropanecarbonyl (1), Ethyl (3) ~224.3 (estimated) Rigid cyclopropane ring; ethyl group introduces steric hindrance Increased rigidity may enhance target binding; moderate logP (~2.5) due to polar carbonyl group
1-(Cyclohexylcarbonyl)piperidin-4-amine Cyclohexylcarbonyl (1) 210.32 Bulky cyclohexane ring Higher lipophilicity (logP ~3.0); reduced solubility compared to cyclopropane analog
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine Chloropyridine (1) 239.7 Aromatic chloropyridine moiety Enhanced π-π stacking with receptors; higher logP (~2.8) due to chlorine atom
3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine Sulfonyl (1), Ethyl (3) 234.36 Strongly electron-withdrawing sulfonyl group Lower basicity; improved metabolic stability but reduced membrane permeability
N-Cyclopropyl-1-propylpiperidin-4-amine Cyclopropylamine (4), Propyl (1) 184.3 Cyclopropylamine substituent; alkyl chain at position 1 Increased basicity (pKa ~9.5); potential for hydrogen bonding with biological targets

Biological Activity

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine (CCEP) is a chemical compound notable for its unique cyclopropanecarbonyl group, which contributes to its potential biological activities. This compound is classified under amines and piperidines, and its hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. This article reviews the biological activity of CCEP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of CCEP is C₁₁H₁₅N₂O, with a molar mass of 232.75 g/mol. The structure features a cyclopropanecarbonyl group attached to a piperidine ring at the 3-position, along with an amine functional group at the 4-position. The presence of the cyclopropanecarbonyl moiety is believed to confer distinct biological activities compared to other piperidine derivatives.

Pharmacological Activities

Preliminary studies indicate that CCEP exhibits several pharmacological activities, particularly in the context of neurological disorders and receptor interactions:

  • Neurotransmitter Interaction: CCEP may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.
  • Binding Affinity: Interaction studies have shown that CCEP has binding affinities with various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.

Summary of Biological Activities

Activity TypeDescription
Neurotransmitter InteractionPotential modulation of serotonin and dopamine systems
Binding AffinityInteracts with multiple receptor types
Therapeutic PotentialCandidate for neurological disorder treatments

The exact mechanism by which CCEP exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interactions with neurotransmitter receptors lead to alterations in signaling pathways that regulate mood and behavior.

  • Receptor Modulation: By binding to specific receptors, CCEP may enhance or inhibit neurotransmitter activity.
  • Signal Transduction: The compound may influence downstream signaling pathways associated with mood regulation and cognitive function.

Case Studies

While comprehensive clinical data on CCEP is limited, several studies have explored similar compounds with related structures:

  • Study on Piperidine Derivatives: Research has shown that piperidine derivatives can exhibit significant antidepressant effects through serotonin receptor modulation. These findings suggest that CCEP may share similar therapeutic properties.
  • Neuropharmacological Assessment: In animal models, compounds structurally similar to CCEP demonstrated anxiolytic effects, indicating a potential for further exploration in anxiety-related disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CCEP, it is essential to compare it with other compounds sharing structural similarities:

Compound NameStructure TypeKey Features
3-(Aminomethyl)-1-ethylpiperidin-4-aminePiperidine derivativeExhibits similar amine properties; lacks cyclopropane
1-(3,4-Dichlorophenyl)-3-methylpiperidin-4-aminePiperidine derivativeKnown for potent analgesic effects
1-(2-Methylphenyl)-3-piperidinamineSubstituted piperidineExhibits selective serotonin reuptake inhibition

The unique cyclopropanecarbonyl moiety in CCEP distinguishes it from these derivatives, potentially leading to distinct biological activities.

Future Research Directions

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic efficacy of CCEP. Key research areas include:

  • Pharmacokinetics and Pharmacodynamics: Understanding how CCEP behaves in biological systems will be crucial for evaluating its therapeutic potential.
  • Clinical Trials: Conducting clinical trials will provide insights into the safety and efficacy of CCEP in humans.
  • Structural Modifications: Investigating how modifications to the cyclopropanecarbonyl group affect biological activity could lead to the development of more potent derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.